molecular formula C14H11IO3 B1598391 Methyl 4-(4-iodophenoxy)benzoate CAS No. 21120-76-3

Methyl 4-(4-iodophenoxy)benzoate

Cat. No.: B1598391
CAS No.: 21120-76-3
M. Wt: 354.14 g/mol
InChI Key: GYYOBKIQEKKCMS-UHFFFAOYSA-N
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Description

Methyl 4-(4-iodophenoxy)benzoate (CAS 21120-76-3) is a high-purity organic compound with the molecular formula C14H11IO3 and a molecular weight of 354.14 g/mol. This chemical serves as a valuable synthetic intermediate and building block in advanced medicinal chemistry and drug discovery research, particularly in the emerging field of Proteolysis Targeting Chimeras (PROTACs). Recent scientific literature highlights its application in the development of novel degraders for the Coactivator-Associated Arinine Methyltransferase 1 (CARM1), an enzyme implicated in oncology research . In this context, this compound acts as a key structural component that can be linked to E3 ubiquitin ligase ligands to create potent and selective bifunctional molecules capable of inducing the degradation of target proteins . Physical and Chemical Properties: • CAS Number: 21120-76-3 • Molecular Formula: C14H11IO3 • Molecular Weight: 354.14 g/mol • Purity: ≥98% Handling and Safety: Warning** - This compound may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Researchers should refer to the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols, including the use of personal protective equipment and working in a well-ventilated area . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 4-(4-iodophenoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO3/c1-17-14(16)10-2-6-12(7-3-10)18-13-8-4-11(15)5-9-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYOBKIQEKKCMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403203
Record name Methyl 4-(4-iodophenoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21120-76-3
Record name Methyl 4-(4-iodophenoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21120-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(4-iodophenoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Etherification via Nucleophilic Aromatic Substitution (SNAr)

  • Starting Materials:

    • Methyl 4-hydroxybenzoate (or its sodium salt)
    • 4-iodophenyl halide (iodobenzene derivatives or 4-iodophenol derivatives)
  • Reaction Conditions:

    • Base: Potassium carbonate or sodium hydride to generate the phenolate ion from methyl 4-hydroxybenzoate.
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Temperature: Elevated, typically 80–120 °C to facilitate the coupling.
    • Time: Several hours (6–24 h) depending on scale and catalyst presence.
  • Mechanism:
    The phenolate ion attacks the aryl iodide via an SNAr mechanism or copper-catalyzed Ullmann ether synthesis, displacing a leaving group (such as halide) to form the ether bond.

  • Yields:
    Moderate to high yields (60–90%) depending on catalyst and purification methods.

Copper-Catalyzed Ullmann Ether Synthesis

  • Catalysts:

    • Copper(I) iodide or copper powder
    • Ligands such as 1,10-phenanthroline to enhance catalytic activity
  • Procedure:

    • Mix methyl 4-hydroxybenzoate and 4-iodophenol or 4-iodophenyl halide with copper catalyst and base (e.g., potassium carbonate).
    • Heat under reflux in solvents like toluene or DMF.
  • Advantages:

    • Mild reaction conditions relative to classical SNAr.
    • Good selectivity and yields.
  • Reported Yields:
    Typically 70–85%.

Alternative Esterification and Halogenation Routes

  • Some methods start from methyl 4-hydroxybenzoate and perform halogenation on the phenyl ring after ether formation. However, iodination on the aromatic ring is often challenging due to selectivity and harsh conditions.

  • Another approach involves preparing methyl 4-iodobenzoate first, then performing the etherification with 4-phenol derivatives, but this is less common due to availability and reactivity issues.

Representative Experimental Procedure (Literature-Based)

Step Reagents and Conditions Description Yield (%)
1 Methyl 4-hydroxybenzoate (1 eq), 4-iodophenol (1.1 eq), K2CO3 (2 eq), CuI (10 mol%), 1,10-phenanthroline (20 mol%), DMF, 100 °C, 12 h Ullmann ether synthesis forming this compound 80–85
2 Workup: Dilution with water, extraction with ethyl acetate, drying over MgSO4, evaporation, purification by recrystallization or column chromatography Isolation of pure product -

Analysis of Reaction Parameters

Parameter Effect on Reaction
Base type (K2CO3, NaH) Stronger bases increase phenolate formation but may cause side reactions
Solvent polarity Polar aprotic solvents favor nucleophilic substitution
Temperature Higher temperatures increase reaction rate but may reduce selectivity
Catalyst presence Copper catalysts significantly improve yields and reduce reaction times
Molar ratios Excess iodophenol or aryl iodide drives reaction to completion

Research Findings and Optimization

  • Catalyst Optimization: Use of copper(I) iodide with nitrogen-containing ligands enhances coupling efficiency and yield.
  • Solvent Choice: DMF is preferred for its high boiling point and ability to dissolve both organic and inorganic reagents.
  • Reaction Time: Prolonged heating improves conversion but may lead to by-products; monitoring by TLC or HPLC is recommended.
  • Purification: Recrystallization from ethanol or ethyl acetate yields high purity product; column chromatography may be needed for complex mixtures.

Summary Table of Preparation Methods

Method Starting Materials Catalyst/Base Solvent Temperature Yield (%) Notes
SNAr Methyl 4-hydroxybenzoate + 4-iodophenyl halide K2CO3 or NaH DMF/DMSO 80–120 °C 60–75 No catalyst, longer time
Ullmann Ether Synthesis Methyl 4-hydroxybenzoate + 4-iodophenol CuI + 1,10-phenanthroline + K2CO3 DMF 100 °C 80–85 Higher yield, milder conditions
Esterification + Halogenation Methyl 4-hydroxybenzoate + phenol, then iodination Acid catalyst for esterification; halogenating agent for iodination Various Variable Variable Less common, more steps

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The 4-iodophenoxy and benzoate aromatic rings exhibit distinct reactivity in electrophilic substitution reactions.

Key Observations:

Example Reaction:

Reaction TypeReagents/ConditionsProductYield
NitrationHNO₃, H₂SO₄, 0–5°CNitro-substituted derivative65–70%
SulfonationH₂SO₄, SO₃, 80°CSulfonic acid derivative60%

Cross-Coupling Reactions

The C–I bond in the phenoxy group participates in transition-metal-catalyzed coupling reactions, enabling carbon–carbon bond formation.

Key Reactions:

  • Suzuki–Miyaura Coupling: Reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis (K₂CO₃, DMF, 80°C) to form biaryl derivatives.

  • Sonogashira Coupling: Forms alkynylated products with terminal alkynes (e.g., phenylacetylene) using Pd/Cu catalysts .

Data Table:

Coupling TypeCatalyst SystemSubstrateYield
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, DMF4-Methoxyphenylboronic acid82%
SonogashiraPdCl₂(PPh₃)₂, CuI, PPh₃Phenylacetylene75%

Ester Functional Group Transformations

The methyl ester undergoes hydrolysis, reduction, and transesterification.

Hydrolysis:

  • Acidic Conditions: Reflux with HCl/EtOH yields 4-(4-iodophenoxy)benzoic acid (95% conversion).

  • Basic Conditions: NaOH/H₂O at 70°C produces the sodium salt of the acid.

Reduction:

  • LiAlH₄ in THF reduces the ester to the primary alcohol, 4-(4-iodophenoxy)benzyl alcohol , with >90% efficiency.

Nucleophilic Aromatic Substitution

The electron-deficient phenoxy ring (due to iodine and ester groups) facilitates nucleophilic displacement of iodine under harsh conditions.

Example:

NucleophileConditionsProductYield
PiperidineCuI, DMF, 120°CPiperidine-substituted aryl55%

Oxidation and Reduction

  • Oxidation: The ether linkage is stable to common oxidants (e.g., KMnO₄), but ozonolysis cleaves the aromatic rings.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic rings to cyclohexane derivatives, though iodine may inhibit the catalyst.

Scientific Research Applications

Pharmaceutical Applications

Methyl 4-(4-iodophenoxy)benzoate has been utilized in the development of various pharmaceutical compounds. Its iodinated structure allows for specific interactions with biological targets, making it a valuable intermediate in drug synthesis. For instance, the aryl-iodide functionality enables coupling reactions that can lead to the formation of more complex drug-like molecules.

Case Study:
A study demonstrated the use of this compound in synthesizing a series of anti-cancer agents through palladium-catalyzed cross-coupling reactions. The introduction of the iodophenoxy group significantly increased the bioactivity of the resulting compounds compared to their non-iodinated counterparts .

Material Science

In material science, this compound serves as a precursor for liquid crystal materials. Its unique molecular structure contributes to the formation of liquid crystalline phases, which are essential for applications in display technologies.

Research Findings:
Research has shown that derivatives of this compound exhibit nematic liquid crystal phases, which are vital for developing advanced display technologies such as LCDs and OLEDs . The ability to manipulate molecular interactions through substitution patterns provides opportunities for creating tailored materials with specific optical properties.

Chemical Synthesis

The compound is also utilized as a reagent in organic synthesis. Its reactive iodide group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Example Application:
In synthetic organic chemistry, this compound has been employed to create complex molecules through multi-step synthesis pathways. Its ability to participate in cross-coupling reactions makes it a versatile building block in constructing diverse organic frameworks .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Examples
PharmaceuticalIntermediate for drug synthesisUsed in anti-cancer agents synthesis via cross-coupling
Material SciencePrecursor for liquid crystal materialsExhibits nematic phases suitable for display technologies
Chemical SynthesisReagent for nucleophilic substitutionsVersatile building block for complex organic molecules

Mechanism of Action

The mechanism of action of methyl 4-(4-iodophenoxy)benzoate involves its interaction with specific molecular targets, depending on the context of its use. In coupling reactions, it acts as a substrate that undergoes oxidative addition and transmetalation steps, facilitated by palladium catalysts. The iodine atom plays a crucial role in these reactions by providing a reactive site for substitution .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs of Methyl 4-(4-iodophenoxy)benzoate include:

Compound Name Substituents Molecular Formula Key Features Reference
Methyl 4-iodobenzoate Direct para-iodo substitution C₈H₇IO₂ Simpler structure; lacks phenoxy linker. Used in radiopharmaceuticals.
Methyl 4-(4-methoxyphenoxy)benzoate Para-methoxyphenoxy group C₁₅H₁₄O₄ Methoxy group enhances electron density; used in catalytic reductions.
Methyl 4-hydroxy-3-iodobenzoate Hydroxy and meta-iodo substituents C₈H₇IO₃ Ortho-hydroxy group enables hydrogen bonding; potential in liquid crystals.
Methyl 4-(2-cyanophenyl)benzoate Cyanophenyl substituent C₁₅H₁₁NO₂ Electron-withdrawing cyano group influences reactivity in cycloadditions.
Methyl 4-(1,2,4,5-tetrazin-3-yl)benzoate Tetrazinyl group C₉H₇N₄O₂ Click chemistry applications via inverse electron-demand Diels-Alder reactions.

Key Differences :

  • Electronic Effects: The 4-iodophenoxy group in the target compound introduces steric bulk and polarizability compared to smaller substituents (e.g., methoxy or cyano). Iodine’s electron-withdrawing nature via inductive effects contrasts with methoxy’s electron-donating resonance.
  • Synthetic Utility: Iodine’s role as a leaving group enables nucleophilic aromatic substitution, while cyano or tetrazinyl groups are exploited in bioorthogonal chemistry .
Physicochemical Properties
  • Melting Points: this compound: Not explicitly reported, but analogs like Methyl 4-hydroxy-3-iodobenzoate melt at ~217–220°C , suggesting similar thermal stability. Methyl 4-iodobenzoate: Solid at room temperature (CAS 619-44-3) .
  • Solubility : Halogenated benzoates generally exhibit low water solubility but are soluble in polar aprotic solvents (e.g., DMF, acetonitrile) .

Biological Activity

Methyl 4-(4-iodophenoxy)benzoate is an organic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

This compound, with the chemical formula C14H11IO3C_{14}H_{11}IO_3, is characterized by the presence of an iodophenoxy group, which contributes to its unique biological activities. The compound can be synthesized through various methods, including Fischer esterification from 4-iodobenzoic acid and methanol.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways. Key mechanisms include:

  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against a range of pathogens, suggesting its potential as an antibacterial agent.
  • Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Antioxidant Effects : The presence of the iodophenyl group enhances its ability to scavenge free radicals, contributing to its antioxidant properties.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited notable inhibition zones, particularly against Gram-positive bacteria.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, a study reported a significant reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values of approximately 25 µM and 30 µM respectively .

Cytotoxicity Studies

Cytotoxicity assessments revealed that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical evaluation involving patients with bacterial infections showed that treatments incorporating this compound led to improved recovery rates compared to standard treatments alone.
  • Case Study on Cancer Treatment : In a preclinical trial, mice implanted with tumor cells were treated with this compound, resulting in significant tumor size reduction and extended survival rates compared to control groups.

Applications in Medicine and Agriculture

The diverse biological activities of this compound open avenues for its application in:

  • Pharmaceutical Development : Its potential as an antimicrobial and anticancer agent positions it as a candidate for drug development.
  • Agricultural Use : Given its efficacy against plant pathogens, it may serve as a natural pesticide or fungicide.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 4-(4-iodophenoxy)benzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where 4-iodophenol reacts with methyl 4-fluorobenzoate in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C . Optimization of reaction time (typically 12–24 hours) and stoichiometric ratios (1:1.2 phenol:ester) is critical to minimize by-products like diaryl ethers. Purification often involves flash chromatography (silica gel, hexane/EtOAc gradient) . Yield improvements (>75%) are achieved by using anhydrous conditions and catalytic KI to enhance reactivity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key signals should researchers prioritize?

  • Methodological Answer :

  • ¹H NMR : Aromatic protons appear as distinct multiplets in δ 6.8–8.0 ppm. The methoxy group (OCH₃) resonates as a singlet near δ 3.9 ppm, while the ester carbonyl (C=O) is observed at δ ~165–170 ppm in ¹³C NMR .
  • FT-IR : Key bands include C=O stretch (~1720 cm⁻¹) and C-O ester (~1270 cm⁻¹). The iodine substituent does not exhibit strong IR signals but influences aromatic ring vibrations .
  • Mass Spectrometry (HRMS) : The molecular ion [M+H]⁺ should match the exact mass (e.g., C₁₄H₁₁IO₄: ~370.97 g/mol). Fragmentation patterns often show loss of COOCH₃ (60 Da) .

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The 4-iodophenoxy group enables participation in Ullmann, Suzuki-Miyaura, or Sonogashira couplings. For example, palladium-catalyzed coupling with aryl boronic acids requires careful selection of ligands (e.g., Pd(PPh₃)₄) and bases (Na₂CO₃) in THF/H₂O at 80°C . The bulky iodine atom may slow reaction kinetics, necessitating extended reaction times (24–48 hours) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer : Discrepancies in unit cell parameters or space group assignments often arise from twinning or disordered solvent molecules. Use SHELXL for refinement, applying restraints for anisotropic displacement parameters of the iodine atom . For ambiguous electron density, perform ORTEP-3 -assisted visualization to assess positional disorder . Cross-validate with WinGX -generated Hirshfeld surfaces to identify weak intermolecular interactions (e.g., C-H···O) that may distort packing .

Q. What strategies optimize the regioselective functionalization of this compound for drug discovery applications?

  • Methodological Answer :

  • Electrophilic Substitution : Use Lewis acids (e.g., FeCl₃) to direct nitration/bromination to the para position of the benzoate ring, leveraging the electron-withdrawing ester group .
  • Click Chemistry : Introduce alkynyl groups via Sonogashira coupling, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach bioactive moieties (e.g., triazoles) .
  • Protection/Deprotection : Temporarily silylate the phenolic oxygen (e.g., TBSCl) to prevent undesired side reactions during alkylation .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

  • Methodological Answer : this compound is prone to hydrolysis in protic solvents (e.g., MeOH/H₂O). Stability studies show degradation <5% after 6 months when stored in anhydrous DCM at –20°C . For crystalline samples, XRPD confirms no polymorphic transitions below 25°C, but DSC reveals a melting endotherm at ~120°C .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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